N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide

BRD4 BD1 Bromodomain inhibition Isothermal titration calorimetry

This 6,8-dibromo-4-methoxybenzamide-substituted imidazo[1,2-a]pyridine is a unique BRD4 BD1 probe (Kd 6.8 µM, ITC) that is ~22,000-fold weaker than high-affinity BD2 probes, making it ideal for BD1-selectivity panels or as a BD2 negative control. Sourced via Sigma-Aldrich's AldrichCPR collection—a portfolio of rare, as-is chemicals for early discovery. Procure this hard-to-find halogen-enriched analog to benchmark in-house QC workflows or expand SAR around the 3-benzamide vector. Confirm identity/purity independently.

Molecular Formula C21H15Br2N3O2
Molecular Weight 501.2 g/mol
Cat. No. B11620309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
Molecular FormulaC21H15Br2N3O2
Molecular Weight501.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=CC=C4
InChIInChI=1S/C21H15Br2N3O2/c1-28-16-9-7-14(8-10-16)21(27)25-20-18(13-5-3-2-4-6-13)24-19-17(23)11-15(22)12-26(19)20/h2-12H,1H3,(H,25,27)
InChIKeyQAZIVZKHZMUFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide: Core Identity and Procurement Baseline


N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide (CAS 372977-44-1; molecular formula C21H15Br2N3O2; molecular weight 501.18 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, distinguished by a 6,8-dibromo substitution pattern on the fused heterocyclic core and a 4-methoxybenzamide moiety at the 3-position . The compound is commercially catalogued as a member of the Sigma-Aldrich AldrichCPR collection, a portfolio of rare and unique chemicals offered to early-discovery researchers on an 'as-is' basis without vendor-collected analytical data . BindingDB records associate this chemotype with bromodomain-containing protein 4 (BRD4), reporting a binding affinity (Kd) of 6.80E+3 nM against BRD4 bromodomain 1 as determined by isothermal titration calorimetry [1].

Why N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide Cannot Be Replaced by In-Class Analogs


Within the imidazo[1,2-a]pyridine class, the 6,8-dibromo motif and the 4-methoxybenzamide at the 3-position are not interchangeable with common alternatives such as the non-halogenated parent (CAS 477489-46-6; MW 343.4) or 6-methyl variants (MW 357.4) . The two bromine atoms increase molecular weight by approximately 158 Da relative to the unsubstituted analog and substantially raise lipophilicity (estimated ΔlogP > 1.5), altering both pharmacokinetic prediction and target-binding characteristics . Published structure-activity relationship (SAR) studies on 2-phenylimidazo[1,2-a]pyridine derivatives demonstrate that substituents at positions 6 and 8 critically modulate receptor binding affinity and selectivity; substitution with lipophilic groups at position 8, in particular, is a key determinant of high-affinity binding to peripheral benzodiazepine receptors [1]. The quantitative evidence below confirms that simple substitution would yield a molecule with divergent binding, physicochemical, and procurement properties.

Product-Specific Quantitative Evidence Guide: N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide


BRD4 Bromodomain 1 Binding Affinity of the Target Compound vs. a Structurally Divergent Imidazo[1,2-a]pyridine BRD4 Probe

The target compound demonstrates measurable but weak binding to the BRD4 bromodomain 1 (BD1), with a Kd of 6.80E+3 nM (6.8 µM) determined by isothermal titration calorimetry (ITC) [1]. This contrasts sharply with a structurally distinct imidazo[1,2-a]pyridine-based BRD4 probe (CHEMBL3770724; BDBM50148603), which exhibits a Kd of 0.300 nM against BRD4 BD2 in the BROMOscan assay—a difference of over 22,000-fold [2]. The large affinity gap underscores that the 6,8-dibromo-4-methoxybenzamide chemotype does not engage the BRD4 BD2 domain with high potency and instead shows preferential but modest BD1 interaction, a selectivity profile that may be exploitable in contexts where BD2-sparing BRD4 ligands are desired.

BRD4 BD1 Bromodomain inhibition Isothermal titration calorimetry

Molecular Weight and Physicochemical Differentiation from the Non-Brominated Core Analog

The target compound (MW 501.18 g/mol; C21H15Br2N3O2) is significantly heavier than its closest commercially listed non-brominated analog, 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 477489-46-6; MW 343.38 g/mol; C21H17N3O2) , representing a mass increase of approximately 158 Da (46%). The two bromine atoms also increase the calculated logP by an estimated >1.5 log units based on fragment-based contribution methods, substantially altering predicted membrane permeability, solubility, and non-specific protein binding. These changes mean that the dibromo compound cannot serve as a direct physicochemical surrogate for the non-halogenated scaffold in assays where molecular size, lipophilicity, or passive permeability are critical experimental variables.

Molecular weight Lipophilicity Physicochemical properties

Class-Level SAR Implication of 6,8-Dibromo Substitution on Receptor Binding Selectivity

While direct binding data for the target compound at peripheral benzodiazepine receptors (PBR/TSPO) are not publicly available, published SAR studies on 2-phenylimidazo[1,2-a]pyridine-3-acetamides provide class-level evidence that substitution at position 8 with lipophilic groups (including halogens) is a key determinant of high-affinity, selective PBR binding [1]. In that series, compounds with 8-substitution (e.g., compound 17: 8-Cl; compound 20: 8-Br) displayed nanomolar Ki values at PBR and selectivity ratios (CBR Ki / PBR Ki) exceeding 100, whereas unsubstituted or 6-substituted analogs showed markedly lower affinity and selectivity [1]. By extension, the 6,8-dibromo substitution pattern of the target compound is predicted—based on class SAR—to confer a distinct selectivity fingerprint relative to non-halogenated or mono-substituted imidazo[1,2-a]pyridine-3-benzamides. This inference must be qualified as class-level; direct experimental confirmation at TSPO is absent.

Structure-activity relationship PBR/CBR selectivity Imidazopyridine substitution

Procurement Exclusivity: AldrichCPR Catalog Status vs. Generic Analog Availability

The target compound is offered through the Sigma-Aldrich AldrichCPR program (Catalog No. R962457), a curated collection of rare and unique chemicals explicitly intended for early-discovery research . Sigma-Aldrich states that 'analytical data for this product' is not collected and that all sales are final on an 'as-is' basis . In contrast, the non-brominated analog 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 477489-46-6) is available from multiple vendors with standard purity specifications (e.g., 95% purity from AKSci) , and the 6-methyl analog (CAS not assigned) is listed on Hit2Lead as a commercially available screening compound . The AldrichCPR designation signals that the dibromo compound is a low-volume, specialty inventory item without the quality documentation expected of mainstream catalog products, impacting procurement planning, lead time, and analytical verification requirements.

AldrichCPR Rare chemical Procurement

Best-Fit Research and Industrial Application Scenarios for N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide


BRD4 Bromodomain 1 (BD1) Weak-Affinity Tool Compound for Selectivity Profiling

The compound's reported Kd of 6.8 µM against BRD4 BD1 by ITC [1] positions it as a weak-affinity probe suitable for selectivity panel screens where differential BD1 versus BD2 engagement is being mapped. Its ~22,000-fold weaker binding relative to a high-affinity BRD4 BD2 probe (Kd 0.300 nM) [2] suggests potential utility as a BD1-preferring starting point or as a negative control in BD2-focused assays, provided users independently verify target engagement under their specific assay conditions.

Physicochemical Probe for Halogen-Enriched Imidazo[1,2-a]pyridine Chemical Space Exploration

With a molecular weight of 501 g/mol and a dibromo substitution pattern that increases lipophilicity by an estimated >1.5 logP units compared to the non-brominated core [1][2], this compound serves as a representative heavy-halogen analog for exploring the tolerance of imidazo[1,2-a]pyridine-based libraries to elevated molecular weight and lipophilicity. It is suitable for inclusion in diversity-oriented screening sets where halogen-enriched chemotypes are being evaluated for membrane permeability or non-specific binding trends.

SAR Reference Standard for 6,8-Disubstituted Imidazo[1,2-a]pyridine-3-benzamide Series Development

Class-level SAR from 2-phenylimidazo[1,2-a]pyridine-3-acetamides demonstrates that lipophilic 8-substitution is a critical driver of receptor binding affinity and PBR/CBR selectivity [3]. The target compound, bearing the 6,8-dibromo-4-methoxybenzamide topology, can serve as a reference standard for medicinal chemistry teams expanding SAR around the 3-benzamide vector, enabling direct comparison with mono-brominated, chloro, methyl, or unsubstituted analogs to deconvolute the contribution of each position to binding, selectivity, and ADME properties.

Procurement Feasibility Assessment for Rare Chemical Sourcing Workflows

The compound's AldrichCPR catalog status—sold 'as-is' without analytical data —makes it a practical case study for evaluating procurement risk management protocols in early discovery. Organizations can use this compound to benchmark their in-house quality control workflows (e.g., LCMS, NMR identity confirmation) against the vendor's disclaimer, generating cost and time estimates for onboarding rare chemicals that lack standard Certificates of Analysis.

Quote Request

Request a Quote for N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.